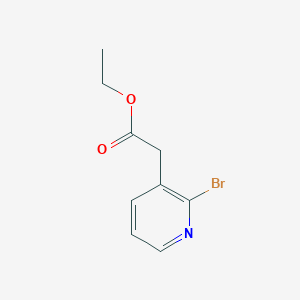

Ethyl 2-(2-bromopyridin-3-yl)acetate

Description

Ethyl 2-(2-bromopyridin-3-yl)acetate (CAS: 850349-18-7) is a brominated pyridine derivative with the molecular formula C₉H₁₀BrNO₃ and a molecular weight of 260.09 g/mol . Structurally, it consists of a pyridine ring substituted with a bromine atom at position 2 and an ethoxy acetate group (-OCH₂COOEt) at position 2. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to the reactivity of the bromine atom in cross-coupling reactions and the versatility of the ester group in further functionalization.

Properties

IUPAC Name |

ethyl 2-(2-bromopyridin-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-2-13-8(12)6-7-4-3-5-11-9(7)10/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTUXMZRNFTALI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(N=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1824117-77-2 | |

| Record name | ethyl 2-(2-bromopyridin-3-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-bromopyridin-3-yl)acetate can be synthesized through several methods. One common method involves the bromination of ethyl 2-pyridylacetate. The reaction typically uses bromine or a brominating agent in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the pyridine ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-bromopyridin-3-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in a polar solvent.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Organic Synthesis

Ethyl 2-(2-bromopyridin-3-yl)acetate serves as a versatile building block in organic synthesis. It can undergo various reactions:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Suzuki-Miyaura Coupling : It can participate in coupling reactions to form biaryl compounds, which are essential in pharmaceuticals.

- Reduction Reactions : The ester functionality can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties. Preliminary studies suggest that it may exhibit:

- Antimicrobial Activity : In vitro studies have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Bacillus subtilis | 4.69 - 22.9 µM |

These findings indicate potential as an antibacterial agent, particularly against Gram-positive bacteria .

Biological Research

This compound is also utilized in biochemical studies to probe enzyme interactions and metabolic pathways:

- Cytochrome P450 Enzymes : It has shown the ability to inhibit specific cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could influence the pharmacokinetics of co-administered drugs, highlighting its relevance in pharmacology and toxicology .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against a panel of bacterial strains. The results demonstrated significant inhibitory effects, particularly against Staphylococcus aureus, suggesting its potential use in developing new antibacterial agents.

Case Study 2: Enzyme Inhibition

Research focused on the compound's interaction with cytochrome P450 enzymes revealed that it could serve as a lead compound for designing inhibitors that modulate drug metabolism. This aspect is crucial for understanding drug-drug interactions and improving therapeutic efficacy.

Mechanism of Action

The mechanism of action of ethyl 2-(2-bromopyridin-3-yl)acetate involves its interaction with various molecular targets. In coupling reactions, for example, the bromine atom is replaced by a new functional group through a series of steps involving oxidative addition, transmetalation, and reductive elimination. These steps are facilitated by catalysts such as palladium .

Comparison with Similar Compounds

Ethyl 2-(5-Bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate

Molecular Formula : C₁₄H₁₅BrO₄S

Key Features :

- Heterocycle : Benzofuran core (oxygen-containing fused ring) instead of pyridine.

- Substituents : Bromine at position 5, ethyl-sulfinyl group at position 3, and an acetoxy group.

- Synthesis : Prepared via oxidation of a thioether precursor using 3-chloroperoxybenzoic acid .

- Crystal Structure : Stabilized by π-π interactions (3.814 Å) and weak C-H⋯O hydrogen bonds .

Comparison : - The benzofuran system introduces greater aromaticity and rigidity compared to pyridine.

(E)-Ethyl 3-(2-Bromopyridin-3-yl)acrylate

Molecular Formula: C₁₀H₁₀BrNO₂ Key Features:

- Structure : Pyridine ring with bromine at position 2 and an acrylate group (-CH₂CH₂COOEt) at position 3.

- Synthesis: Synthesized via Horner-Wadsworth-Emmons reaction using triethyl phosphonoacetate and 2-bromonicotinaldehyde, yielding 34% . Comparison:

- The α,β-unsaturated ester enables conjugate addition reactions, unlike the saturated acetate in the target compound.

- Lower synthetic yield (34%) suggests challenges in isolation or stability .

Ethyl 2-[5-(4-Bromophenyl)-2-phenyl-1H-imidazol-4-yl]acetate

Molecular Formula : C₁₉H₁₇BrN₂O₂

Key Features :

Ethyl 2-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)acetate

Molecular Formula: C₁₀H₈BrF₃NO₂ Key Features:

- Substituents : Bromine at position 5 and trifluoromethyl (-CF₃) at position 3 on pyridine.

- Properties : The -CF₃ group is strongly electron-withdrawing, altering electronic density and reactivity .

Comparison : - Trifluoromethyl groups improve metabolic stability and lipophilicity, making this compound more suitable for agrochemical applications than the target compound.

5-Bromo-2-iodopyridin-3-yl Acetate

Molecular Formula: C₇H₅BrINO₂ Key Features:

- Substituents : Bromine at position 5 and iodine at position 2 on pyridine.

Comparison : - Iodine’s larger atomic radius facilitates heavier atom effects in crystallography and distinct reactivity in halogen-exchange reactions.

- Higher molecular weight (334.93 g/mol) may influence solubility and diffusion rates .

Data Table: Key Properties of Comparable Compounds

Biological Activity

Ethyl 2-(2-bromopyridin-3-yl)acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a bromine atom and an ethyl acetate group. Its molecular formula is CHBrNO, with a molecular weight of approximately 244.09 g/mol. The presence of the bromine atom is significant as it often enhances the compound's reactivity and biological activity.

Target Interactions

Pyridine derivatives, including this compound, are known to interact with various biological targets:

- Enzymatic Inhibition : This compound may inhibit cytochrome P450 enzymes, which are essential for drug metabolism. Such inhibition can alter the pharmacokinetics of co-administered drugs, necessitating further investigation into its interaction profiles.

- Neuroactive Properties : Due to its predicted ability to cross the blood-brain barrier, this compound may exhibit neuroactive properties, potentially influencing neurological pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound often display significant antimicrobial properties. For instance, studies on related pyridine derivatives have shown varying degrees of activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (mg/mL) against E. coli | MIC (mg/mL) against C. albicans |

|---|---|---|

| Ethyl 2-(3-bromopyridin-4-yl)acetate | 0.0195 | 0.0048 |

| Methyl 2-(5-bromopyridin-2-yl)acetate | 0.0048 | 0.0098 |

| Ethyl 2-(6-bromopyridin-2-yl)acetate | 0.077 | 0.039 |

The above table summarizes the Minimum Inhibitory Concentration (MIC) values for various compounds similar in structure to this compound, indicating their effectiveness against specific microbial strains.

Study on Inhibitory Effects

A study investigating the inhibitory effects of pyridine derivatives revealed that modifications in the chemical structure significantly impacted selectivity and potency against specific targets . For example, replacing functional groups in the compound altered its binding affinity and efficacy.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding modes of this compound with various enzymes. These studies suggest that structural modifications can lead to enhanced interactions with active sites, thereby increasing inhibitory potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.